molecular formula C12H13NO4 B1668308 Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester CAS No. 18278-43-8

Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester

Cat. No. B1668308
CAS RN: 18278-43-8
M. Wt: 235.24 g/mol
InChI Key: RZSKBLLMNZPTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester is a bioactive chemical.

Scientific Research Applications

Enantioselective Preparation of Compounds

Carbamic acid derivatives are used in the enantioselective preparation of dihydropyrimidones, contributing to the synthesis of chiral compounds. This application is significant in stereoselective synthesis, where the control of stereochemistry is crucial (Goss et al., 2009).

Synthesis of Labeled Compounds

These derivatives are also pivotal in synthesizing tritium, deuterium, and carbon-14 labeled compounds. Such labeled compounds have applications in investigating pharmacokinetics and metabolic pathways in drug research (Ciszewska et al., 1997).

Intramolecular α-Amidoalkylation Reactions

Carbamic acid derivatives are involved in intramolecular α-amidoalkylation reactions, which are fundamental in asymmetric synthesis. This process aids in the construction of complex molecular architectures (Garcia et al., 2006).

Impact on Phosphatidylcholine Bilayer

In the field of biochemistry, these compounds can influence the fluidity of egg yolk phosphatidylcholine model membranes. This has implications for understanding how certain molecules interact with biological membranes (Gallová et al., 1995).

Physostigmine-like Action

Carbamic acid derivatives have been examined for their physostigmine-like action, which is relevant in the study of neuroactive substances and their physiological effects (Aeschlimann & Reinert, 1931).

Esterase Reactions

They play a role in the enzymatic resolution of ester compounds, which is important in the synthesis of optically active substances, crucial in pharmaceuticals (Shibatani et al., 1992).

Development in Industrial Chemistry

These derivatives are involved in the development of industrial processes, such as the synthesis of tolylenediisocyanate, demonstrating their role in broader chemical manufacturing (Aso & Baba, 2003).

Synthesis of Chromene Derivatives

They are also used in the synthesis of chromene derivatives, highlighting their utility in creating diverse chemical structures for potential applications in material science and pharmacology (Velikorodov et al., 2014).

properties

CAS RN

18278-43-8

Product Name

Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

[3-(prop-2-ynoxymethoxy)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H13NO4/c1-3-7-15-9-16-10-5-4-6-11(8-10)17-12(14)13-2/h1,4-6,8H,7,9H2,2H3,(H,13,14)

InChI Key

RZSKBLLMNZPTPM-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC(=C1)OCOCC#C

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)OCOCC#C

Appearance

Solid powder

Other CAS RN

18278-43-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester
Reactant of Route 6
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.